molecular formula C17H18N4O2S B2771999 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-41-1

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2771999
CAS No.: 946319-41-1
M. Wt: 342.42
InChI Key: WDYNIZPXSVHQLR-UHFFFAOYSA-N
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Description

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and isoxazole moieties

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-3-4-13-15(9-11)24-17(18-13)21-7-5-20(6-8-21)16(22)14-10-12(2)19-23-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYNIZPXSVHQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under basic conditions, often using a solvent like ethanol or methanol.

    Isoxazole Formation: The isoxazole ring is formed by cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Final Coupling: The final step involves coupling the benzothiazole-piperazine intermediate with the isoxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzothiazole and isoxazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the effectiveness of benzo[d]thiazole derivatives in combating tuberculosis, especially against multidrug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) investigations have led to the identification of several potent compounds.

Key Findings:

  • Compounds containing the benzo[d]thiazole moiety have demonstrated significant inhibitory activity against both replicating and non-replicating strains of M. tuberculosis.
  • For instance, a study reported that certain substituted thiazoles exhibited high inhibitory concentrations (IC50 values) against susceptible strains, indicating their potential as new antitubercular agents .

Antiviral Properties

The compound has also shown promise in antiviral applications, particularly against SARS-CoV-2. Thiazole derivatives are being investigated for their ability to inhibit viral proteases.

Research Insights:

  • A series of thiazolidinone compounds were designed and tested for their inhibitory effects on the main protease of SARS-CoV-2. Some derivatives exhibited IC50 values as low as 0.01 μM, indicating strong antiviral activity .
  • Molecular docking studies have been conducted to understand the binding affinities and mechanisms of action of these compounds against viral targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of benzo[d]thiazole derivatives.

Notable Observations:

  • Variations in substituents on the thiazole ring significantly influence biological activity. For example, modifications at specific positions have led to enhanced potency against M. tuberculosis and improved binding affinity to viral proteases .
  • The incorporation of piperazine has been linked to increased bioavailability and reduced toxicity, making these compounds more suitable for therapeutic use .

Case Study 1: Antitubercular Screening

A screening assay was developed to evaluate the antitubercular activity of various benzo[d]thiazole derivatives. Among the tested compounds, several exhibited MIC values below 1 µg/mL against resistant strains, highlighting their potential as lead candidates for further development.

Case Study 2: SARS-CoV-2 Inhibition

In vitro studies demonstrated that selected thiazolidinone derivatives effectively inhibited viral replication in cell cultures. The most promising candidates were subjected to further pharmacokinetic studies to assess their viability as therapeutic agents.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismIC50 (μM)Reference
Compound AAntitubercularM. tuberculosis<1
Compound BAntiviralSARS-CoV-20.01
Compound CAntitubercularResistant M. tuberculosis<0.5

Mechanism of Action

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets in the body. The benzothiazole ring is known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The piperazine moiety can enhance the binding affinity and selectivity of the compound for these targets, while the isoxazole ring can contribute to the overall stability and bioavailability of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

The uniqueness of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. The presence of both benzothiazole and isoxazole rings in a single molecule is relatively rare and provides a distinct advantage in terms of its potential therapeutic applications.

Biological Activity

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological implications based on diverse research findings.

Chemical Structure

The compound features a complex structure consisting of:

  • A benzo[d]thiazole moiety, which is known for various biological activities.
  • A piperazine ring, often associated with psychoactive effects and interactions with neurotransmitter systems.
  • An isoxazole group, recognized for its role in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.

Biological Activity Overview

Research indicates that derivatives of benzothiazole and related compounds exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective activities

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds synthesized from benzothiazoles have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For example, certain benzothiazole derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent antiproliferative effects. Specifically, some derivatives showed selective activity against T-cell proliferation, with IC50 values as low as 0.004 µM .

Neuroprotective Effects

Neuroprotective properties have also been reported for benzothiazole derivatives. Compounds have been evaluated for their ability to mitigate neuronal injury in models of ischemia/reperfusion injury, demonstrating significant protective effects through antioxidant mechanisms .

Research Findings and Case Studies

StudyCompoundBiological ActivityFindings
6-Thiocyanate derivativesAntimicrobialMIC ≤ 50 µg/mL against tested organisms
Benzothiazole derivativesAnticancerIC50 = 0.004 µM against T-cell proliferation
Various benzothiazolesNeuroprotectiveSignificant attenuation of neuronal injury in ischemic models

The mechanisms underlying the biological activities of this compound and its analogs are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Interaction with neurotransmitter receptors contributes to neuroprotective effects.
  • Reactive Oxygen Species (ROS) Scavenging : Compounds exhibit antioxidant properties that protect cells from oxidative stress.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone?

Methodological Answer:
The compound is synthesized via multi-step pathways involving:

  • Step 1: Condensation of 6-methylbenzo[d]thiazol-2-amine with piperazine derivatives under reflux conditions (e.g., acetic acid, sodium acetate buffer) to form the piperazine-linked benzothiazole intermediate .
  • Step 2: Coupling with 3-methylisoxazole-5-carbonyl chloride using a nucleophilic acyl substitution reaction, typically catalyzed by triethylamine in anhydrous dichloromethane .
  • Purification: Recrystallization (dioxane/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    Key Analytical Validation: NMR (¹H/¹³C) confirms amide bond formation; MS validates molecular weight .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) to identify ideal parameters .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
  • Computational Tools: Density Functional Theory (DFT) predicts transition states to guide solvent/catalyst selection .

Basic Characterization: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns protons (e.g., piperazine NH at δ 3.2–3.5 ppm) and carbons (carbonyl C=O at ~170 ppm) .
  • High-Resolution MS (HRMS): Confirms molecular ion ([M+H]⁺) with <2 ppm error .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹) .

Advanced Characterization: How can structural ambiguities in complex spectra be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions .
  • Hyphenated Techniques (LC-MS/NMR): Combines separation with real-time structural analysis for intermediates .
  • X-ray Crystallography: Provides absolute configuration data for crystalline derivatives .

Biological Activity: How to design assays to evaluate its potential pharmacological activity?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., benzothiazole derivatives show anticancer activity via kinase inhibition) .
  • In Vitro Assays:
    • Cytotoxicity: MTT assay against cancer cell lines (e.g., HepG2, IC₅₀ determination) .
    • Antimicrobial Screening: Broth microdilution (MIC against S. aureus, E. coli) .
  • Control Compounds: Compare with known inhibitors (e.g., doxorubicin for anticancer assays) .

Advanced SAR: What substituent modifications enhance bioactivity?

Methodological Answer:

  • Piperazine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
  • Isoxazole Replacement: Substitute with triazoles to improve metabolic stability .
  • Methyl Group Tuning: Vary positions on benzothiazole (e.g., 5- vs. 6-methyl) to optimize steric effects .
    Validation: Parallel synthesis of derivatives followed by SPR (Surface Plasmon Resonance) for binding affinity measurement .

Stability and Reactivity: How does pH influence its stability in solution?

Methodological Answer:

  • pH Stability Study: Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC .
  • Degradation Pathways: Acidic conditions hydrolyze the methanone group; alkaline conditions promote piperazine ring oxidation .
  • Stabilizers: Use antioxidants (e.g., BHT) in formulations to prevent oxidative degradation .

Analytical Method Development: How to quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD/ELSD: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with LOD <0.1% .
  • Forced Degradation Studies: Expose to heat/light/humidity and profile degradation products using LC-QTOF-MS .

Computational Modeling: Can docking studies predict target binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR) using the compound’s 3D structure (DFT-optimized) .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns; calculate RMSD/RMSF to identify critical residues .
  • Validation: Compare with co-crystallized ligands (e.g., erlotinib for EGFR) .

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ variability due to cell line heterogeneity) .
  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Orthogonal Assays: Confirm anticancer activity via both MTT and apoptosis markers (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.